3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is a chemical compound with the molecular formula C9H10I2N2O2. It is a derivative of tyrosine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two iodine atoms and two amino groups attached to a phenyl ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid typically involves the iodination of a precursor compound, followed by the introduction of amino groups. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino groups are then introduced through a series of reactions involving nitration, reduction, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent over-iodination and to ensure the selective introduction of amino groups.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully aminated derivatives.
Scientific Research Applications
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Another tyrosine derivative with similar iodine substitution.
3,5-Diiodotyrosine: A compound with two iodine atoms on the phenyl ring but lacking additional amino groups.
Uniqueness
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is unique due to the presence of both amino and iodine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
147-56-8 |
---|---|
Molecular Formula |
C9H10I2N2O2 |
Molecular Weight |
432.00 g/mol |
IUPAC Name |
3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10I2N2O2/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15/h1-2,7H,3,12-13H2,(H,14,15) |
InChI Key |
YJQGRXHEUNKDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.